5-Amino-1,3-dimethyl-10H-acridin-9-one
Description
Properties
IUPAC Name |
5-amino-1,3-dimethyl-10H-acridin-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-8-6-9(2)13-12(7-8)17-14-10(15(13)18)4-3-5-11(14)16/h3-7H,16H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSYYNITOOQBBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)NC3=C(C2=O)C=CC=C3N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587518 | |
| Record name | 5-Amino-1,3-dimethylacridin-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893612-56-1 | |
| Record name | 5-Amino-1,3-dimethylacridin-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1,3-dimethyl-10H-acridin-9-one typically involves the reaction of 1,3-dimethylacridin-9-one with an amine source under specific conditions. One common method includes the use of a nitration reaction followed by reduction to introduce the amino group at the 5-position of the acridine ring. The reaction conditions often involve the use of strong acids and reducing agents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1,3-dimethyl-10H-acridin-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can further modify the amino group or other functional groups on the acridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
5-Amino-1,3-dimethyl-10H-acridin-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its interactions with biological molecules, such as DNA and proteins, and its potential as a fluorescent probe.
Mechanism of Action
The mechanism of action of 5-Amino-1,3-dimethyl-10H-acridin-9-one involves its interaction with molecular targets such as DNA. The compound can intercalate into DNA, disrupting its structure and affecting the function of enzymes involved in DNA replication and repair. This intercalation is driven by π-stacking interactions between the planar acridine ring and the base pairs of the DNA helix .
Comparison with Similar Compounds
Chemical Identification
- IUPAC Name: 9(10H)-Acridinone, 5-amino-1,3-dimethyl-
- CAS Number : 893612-56-1
- Molecular Formula : C₁₅H₁₄N₂O
- Molecular Weight : 238.28 g/mol
- Identified Uses : Laboratory chemical, precursor in synthesizing specialized compounds .
Structural Features The compound features an acridinone core (a tricyclic aromatic system) substituted with an amino group at position 5 and methyl groups at positions 1 and 3.
Hazards
- Acute Toxicity : Oral (Category 4, H302).
- Skin/Irritation : Category 2 (H315).
- Eye Damage : Category 2A (H319).
- Respiratory Irritation : Category 3 (H335) .
Table 1: Structural and Functional Comparison of Acridinone Derivatives
Key Findings
A. Structural Modifications and Properties
Substituent Effects: Amino and Methyl Groups: The target compound’s 5-amino and 1,3-dimethyl groups enhance solubility in polar solvents compared to unsubstituted acridinones (e.g., 1-methyl-9(10H)-acridinone, ). However, these groups contribute to its toxicity profile (H302, H315) . Dimethylaminopropyl Side Chain: The derivative 10-[3-(dimethylamino)propyl]acridin-9(10H)-one exhibits fluorescence due to extended conjugation and electron-donating substituents, making it suitable for optical applications .
Functional Diversity: 9-Aminoacridinium Salts: These quaternary salts are notable for chemiluminescence and DNA-binding, driven by their cationic nature and planar aromatic systems . Carboxylic Acid Derivatives: Compounds like 5-methoxy-9-oxo-acridine-4-carboxylic acid show increased polarity, improving bioavailability for pharmaceutical applications .
C. Thermal and Chemical Stability
- Limited data exist for the target compound, but acridinones generally exhibit moderate thermal stability. Copolymers incorporating amino-triazolo groups (e.g., from ) suggest that nitrogen-rich substituents may enhance thermal resistance .
Biological Activity
5-Amino-1,3-dimethyl-10H-acridin-9-one is a compound that has garnered attention for its diverse biological activities, particularly in the fields of biochemistry, oncology, and molecular biology. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, cellular effects, and potential applications in research and medicine.
This compound is characterized by a rigid acridine structure that enhances its interaction with various biomolecules. The sp²-hybridization of the nitrogen atom within the acridone ring contributes to its unique conformation, which is essential for its biological functions. The compound exhibits high fluorescence quantum yield and short thermally activated delayed fluorescence (TADF) lifetime, making it a valuable tool for studying cellular dynamics.
The biological activity of this compound primarily involves its interaction with DNA and various enzymes:
- DNA Intercalation : The compound can intercalate into DNA strands through π-stacking interactions with base pairs, disrupting the DNA structure and affecting replication and repair processes. This mechanism is crucial for its potential anti-cancer properties .
- Enzyme Modulation : It influences enzyme activity by binding to active sites, leading to inhibition or activation. This modulation affects various metabolic pathways and cellular signaling cascades.
Cellular Effects
This compound has significant effects on cellular processes:
- Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of cancer cell lines such as HCT116 (human colorectal cancer) and A549 (human lung adenocarcinoma) through mechanisms involving oxidative stress and apoptosis induction .
- Gene Expression : The compound alters gene expression profiles by modulating transcription factors and signaling pathways involved in cell survival and death.
Dosage Effects
The biological effects of this compound are dose-dependent:
- Low Doses : At lower concentrations, it exhibits minimal toxicity while effectively modulating biochemical pathways.
- High Doses : Higher concentrations can lead to cytotoxic effects and disruption of normal cellular functions, highlighting the importance of dosage in therapeutic applications.
Research Applications
This compound has diverse applications in scientific research:
| Field | Application |
|---|---|
| Chemistry | Used as a building block for synthesizing complex molecules. |
| Biology | Investigated for interactions with biological molecules like DNA and proteins. |
| Medicine | Explored as a potential anti-tumor agent against various cancer cell lines. |
| Industry | Developed for materials with specific optical properties (TADF materials). |
Case Studies
Several studies have investigated the biological activity of this compound:
- Anti-Cancer Activity : A study demonstrated that this compound significantly reduced cell viability in HCT116 cells through apoptosis induction. The mechanism involved oxidative stress pathways leading to cell death .
- Fluorescent Probes : Its high fluorescence properties have been utilized in live-cell imaging studies to track cellular processes in real time, providing insights into dynamic cellular behaviors.
- Toxicity Assessment : In animal models, varying dosages revealed that while low doses were effective without significant adverse effects, higher doses led to toxicity and impaired normal cellular functions.
Q & A
Q. What are the standard synthetic routes for 5-amino-1,3-dimethyl-10H-acridin-9-one, and how are intermediates characterized?
The synthesis of acridinone derivatives typically involves multi-step reactions. For example, analogous compounds are synthesized via cyclization of precursors like 2-acetylacridin-9(10H)-one, followed by condensation with aryl aldehydes under basic conditions (e.g., KOH in ethanol) to form chalcone intermediates. Microwave-assisted reactions with hydrazine derivatives (e.g., isoniazid) can then yield substituted pyrazole-acridinone hybrids . Characterization of intermediates and final products is performed using FT-IR, -NMR, -NMR, and mass spectrometry to confirm structural integrity .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
Key techniques include:
- NMR spectroscopy : - and -NMR identify substituents and aromatic ring systems (e.g., acridinone scaffold at δ ~6.5–8.5 ppm for aromatic protons) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (CHNO, MW 238.28) .
- IR spectroscopy : Confirms functional groups like carbonyl (C=O stretch ~1650 cm) and amino groups (N-H stretch ~3300 cm) .
Q. What safety protocols are critical when handling this compound?
The compound is classified as acutely toxic (oral, Category 4; H302) and causes skin/eye irritation (H315/H319). Researchers must:
- Use PPE: Chemical-resistant gloves (e.g., nitrile), lab coats, and safety goggles.
- Employ respiratory protection (e.g., P95 or EU-standard P1 filters) in poorly ventilated areas.
- Follow emergency measures: Rinse skin/eyes with water for ≥15 minutes and seek medical attention for ingestion .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound derivatives?
Optimization strategies include:
- Temperature control : Maintain ~60–80°C during cyclization to minimize side reactions .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours conventional) and improves yields (e.g., 75–86% for halogenated derivatives) .
- Catalyst selection : Use Cu powder in DMF for efficient coupling reactions .
Q. How should researchers resolve contradictions in biological activity data for acridinone derivatives?
Methodological inconsistencies often arise from:
- Receptor model variability : Single-receptor assays (e.g., rat I7) vs. multi-receptor panels (e.g., 52 mouse receptors) yield divergent structure-activity relationships .
- Data normalization : Standardize activity metrics (e.g., IC) across studies to enable cross-comparison.
- Triangulation : Combine computational (QSAR) and experimental (e.g., in vitro cytotoxicity) data to validate hypotheses .
Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound analogs?
SAR studies require:
- Systematic substitution : Introduce electron-withdrawing groups (e.g., -Cl, -NO) at positions 4 and 2 to enhance reactivity and bioactivity .
- Pharmacophore mapping : Use X-ray crystallography or docking studies to identify critical interactions (e.g., hydrogen bonding with DNA topoisomerases) .
- Biological profiling : Compare antimicrobial, anticancer, or anti-inflammatory activities across analogs to isolate key functional groups .
Q. How can researchers design robust toxicity studies for acridinone-based compounds?
Key considerations include:
- Acute toxicity assays : Administer oral doses (e.g., 300–2000 mg/kg in rodents) and monitor for H302 compliance .
- Genotoxicity screening : Perform Ames tests to assess mutagenic potential.
- Organ-specific toxicity : Evaluate liver (ALT/AST levels) and kidney (creatinine clearance) function in repeated-dose studies .
Methodological Challenges
Q. What computational approaches are suitable for predicting the physicochemical properties of this compound?
- LogP calculation : Use software like ChemDraw or ACD/Labs to estimate hydrophobicity (experimental logP ~2.1–2.5) .
- DFT calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior .
- Solubility prediction : Apply Hansen solubility parameters to optimize solvent systems for crystallization .
Q. How can discrepancies in spectroscopic data (e.g., NMR shifts) between batches be troubleshooted?
- Impurity profiling : Use HPLC-MS to detect byproducts (e.g., unreacted intermediates).
- Deuterated solvent effects : Ensure consistent solvent (e.g., DMSO-d) to avoid peak shifting.
- Paramagnetic contaminants : Filter samples to remove trace metals .
Tables
Table 1. Key Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHNO | |
| Molecular Weight | 238.2845 g/mol | |
| CAS Number | 893612-56-1 | |
| Hazard Classification | H302, H315, H319, H335 |
Table 2. Comparison of Synthetic Yields for Acridinone Derivatives
| Derivative | Yield (%) | Method | Reference |
|---|---|---|---|
| 7-Chloro-substituted | 75 | Microwave-assisted synthesis | |
| 7-Bromo-substituted | 77 | Conventional heating | |
| Pyrazole-acridinone hybrid | 86 | Multi-step condensation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
